molecular formula C8H6ClFO4S B2467390 5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoic acid CAS No. 1519211-09-6

5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoic acid

Cat. No.: B2467390
CAS No.: 1519211-09-6
M. Wt: 252.64
InChI Key: CGTRSINZWIKKRC-UHFFFAOYSA-N
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Description

5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoic acid is an organic compound with the molecular formula C8H6ClFO4S. This compound is characterized by the presence of a chlorosulfonyl group, a fluorine atom, and a methyl group attached to a benzoic acid core. It is a versatile intermediate used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoic acid typically involves the chlorosulfonation of 2-fluoro-4-methylbenzoic acid. The reaction is carried out by treating 2-fluoro-4-methylbenzoic acid with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:

C8H7FO2+ClSO3HC8H6ClFO4S+H2O\text{C8H7FO2} + \text{ClSO3H} \rightarrow \text{C8H6ClFO4S} + \text{H2O} C8H7FO2+ClSO3H→C8H6ClFO4S+H2O

The reaction is usually performed at low temperatures to prevent decomposition and to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorosulfonation reactors. The process is optimized to maximize yield and minimize by-products. The reaction mixture is typically quenched with water, and the product is isolated by filtration and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid.

    Reduction: The chlorosulfonyl group can be reduced to a sulfonamide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) are used under mild conditions to replace the chlorosulfonyl group.

    Hydrolysis: The reaction is typically carried out in aqueous acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used to convert the chlorosulfonyl group to a sulfonamide.

Major Products Formed

    Sulfonamides: Formed by nucleophilic substitution with amines.

    Sulfonic Acids: Formed by hydrolysis.

    Sulfonyl Chlorides: Formed by reduction.

Scientific Research Applications

5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoic acid is used in various scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

    Medicinal Chemistry: The compound is used to develop new drugs with potential therapeutic effects.

    Material Science: It is used in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: The compound is used to study enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and biological studies. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid
  • 2-Fluoro-5-chlorosulfonylbenzoic acid
  • 4-Methyl-2-fluorobenzenesulfonyl chloride

Uniqueness

5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoic acid is unique due to the presence of both a fluorine atom and a methyl group on the benzoic acid core. This combination of substituents imparts distinct chemical and physical properties, making it a valuable intermediate in various chemical syntheses. The presence of the fluorine atom enhances the compound’s stability and reactivity, while the methyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Properties

IUPAC Name

5-chlorosulfonyl-2-fluoro-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO4S/c1-4-2-6(10)5(8(11)12)3-7(4)15(9,13)14/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTRSINZWIKKRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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